Product packaging for Bisphenol A bis(2-hydroxypropyl) ether(Cat. No.:CAS No. 116-37-0)

Bisphenol A bis(2-hydroxypropyl) ether

Cat. No.: B086573
CAS No.: 116-37-0
M. Wt: 344.4 g/mol
InChI Key: MIUUNYUUEFHIHM-UHFFFAOYSA-N
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Description

Bisphenol A bis(2-hydroxypropyl) ether (CAS 116-37-0) is a chemical of significant interest in industrial and materials research, particularly in the development and study of advanced polymers. It is recognized as a key intermediate and a modified form of Bisphenol A (BPA), which is a fundamental building block in producing polycarbonate plastics and epoxy resins . This compound is characterized by its incorporation of hydroxypropyl ether groups, which can alter its physical properties, such as viscosity and reactivity, compared to its parent compound. This makes it a valuable subject for research in tailoring material characteristics for specific applications. One of the primary research applications of this compound and its structural analogs is in the field of dental materials, where similar derivatives are used as components in resin-based composites and sealants . Studies on related bisphenol compounds highlight their potential to interact with various biological pathways. For instance, BPA and its analogs are known to be endocrine-disrupting chemicals (EDCs) that can exhibit weak estrogenic activity by interacting with estrogen receptors (ERα and ERβ) . They can initiate both genomic and rapid non-genomic signaling pathways, such as the ERK/MAPK and PI3K/AKT pathways, which may influence cellular processes even at low, environmentally relevant doses . Furthermore, research into bisphenol compounds extends to their effects on male reproductive health, with studies suggesting potential mechanisms including the induction of oxidative stress or direct effects on cells . This reagent is intended for research purposes only, such as investigating the properties and effects of bisphenol derivatives, developing novel polymeric materials, or studying environmental and health impacts. This product is strictly for research use and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O4 B086573 Bisphenol A bis(2-hydroxypropyl) ether CAS No. 116-37-0

Properties

IUPAC Name

1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol
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InChI

InChI=1S/C21H28O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23/h5-12,15-16,22-23H,13-14H2,1-4H3
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InChI Key

MIUUNYUUEFHIHM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O
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Molecular Formula

C21H28O4
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DSSTOX Substance ID

DTXSID8051592
Record name Bisphenol A bis(2-hydroxypropyl) ether
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Molecular Weight

344.4 g/mol
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Physical Description

White flakes; [MSDSonline]
Record name Bisphenol A bis(2-hydroxypropyl) ether
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CAS No.

116-37-0, 37353-75-6
Record name Bisphenol A bis(2-hydroxypropyl) ether
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Record name Bisphenol A bis(2-hydroxypropyl) ether
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Record name 2-Propanol, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Synthesis and Derivatization Research of Bisphenol a Bis 2 Hydroxypropyl Ether

Chemical Synthesis Pathways and Mechanistic Investigations

The primary and most commercially viable route for the synthesis of Bisphenol A bis(2-hydroxypropyl) ether involves the propoxylation of Bisphenol A. This reaction entails the ring-opening of propylene oxide and its subsequent addition to the hydroxyl groups of Bisphenol A.

The reaction is typically catalyzed by basic catalysts, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), or tertiary amines. The mechanism proceeds through a nucleophilic attack of the phenoxide ion, formed by the deprotonation of Bisphenol A by the catalyst, on one of the carbon atoms of the propylene oxide ring. This results in the formation of a 2-hydroxypropyl ether linkage. The process is repeated on the second hydroxyl group of Bisphenol A to yield the final product.

The reaction temperature is a critical parameter that influences the reaction rate and the formation of by-products. Research has shown that conducting the alkoxylation at temperatures ranging from 30 to 140°C can be effective. One notable finding is that the initial partial alkoxylation of Bisphenol A lowers its melting point, which facilitates the subsequent reaction steps by allowing the reaction to proceed at a lower temperature.

Table 1: Catalysts and Conditions for the Synthesis of this compound

CatalystTemperature (°C)Key Findings
Sodium Hydroxide (NaOH)120-160Effective for propoxylation, but can lead to colored by-products.
Potassium Hydroxide (KOH)120-160Similar to NaOH in effectiveness.
Tertiary Amines30-140Allows for lower reaction temperatures and can reduce the formation of colored impurities.
TriphenylphosphineNot specifiedUsed as a catalyst in the synthesis of the related ethoxylated derivative, suggesting potential for propoxylation.

Studies on Derivatization and Polymerization Involving this compound

The two hydroxyl groups in this compound serve as reactive sites for various derivatization reactions, making it a valuable monomer and chain extender in polymer synthesis.

One of the primary applications of this compound is in the production of polyurethanes . It acts as a diol (polyol) that reacts with diisocyanates. The hydroxyl groups of the ether react with the isocyanate groups to form urethane linkages, leading to the formation of polyurethane chains. The properties of the resulting polyurethane can be tailored by the choice of the diisocyanate and other polyols used in the formulation. The incorporation of the Bisphenol A moiety imparts rigidity and thermal stability to the polymer backbone.

In the realm of polyesters , this compound can be used as a diol monomer in condensation polymerization with dicarboxylic acids or their derivatives, such as terephthaloyl chloride. The esterification reaction between the hydroxyl groups of the ether and the carboxyl groups of the diacid results in the formation of a polyester. These polyesters can exhibit good mechanical and thermal properties due to the aromatic and rigid Bisphenol A core.

Furthermore, derivatization of the terminal hydroxyl groups can lead to other functional monomers. For instance, reaction with methacrylic acid can produce a dimethacrylate monomer, which can be utilized in free-radical polymerization to form highly cross-linked thermosetting resins, often used in dental composites.

Table 2: Polymerization Applications of this compound

Polymer TypeCo-reactantKey Features of Resulting Polymer
PolyurethaneDiisocyanates (e.g., MDI, TDI)Enhanced rigidity, thermal stability, and mechanical strength.
PolyesterDicarboxylic acids (e.g., Terephthalic acid)Good thermal and mechanical properties.
PolymethacrylateMethacrylic acid (followed by polymerization)High cross-link density, suitable for dental resins.

Research on Impurity and By-product Formation during Synthesis

The synthesis of this compound is not without the formation of impurities and by-products, which can affect the purity of the final product and the properties of the polymers derived from it.

A significant challenge in the propoxylation of Bisphenol A is controlling the degree of polymerization of propylene oxide. The reaction of the newly formed hydroxyl group with another propylene oxide molecule can lead to the formation of oligomers with longer poly(propylene oxide) chains attached to the Bisphenol A core. This results in a product that is a mixture of molecules with varying chain lengths.

Another potential source of impurities arises from the starting materials. Commercial Bisphenol A can contain various impurities from its own synthesis, such as isomers (e.g., o,p'-BPA instead of the desired p,p'-BPA) and other condensation products. These impurities can also undergo propoxylation, leading to a complex mixture of related compounds in the final product.

Furthermore, side reactions of propylene oxide can occur, especially at higher temperatures. These can include isomerization to allyl alcohol or the formation of dipropylene glycol. The use of certain catalysts, particularly strong bases at high temperatures, can also lead to the formation of colored by-products, affecting the aesthetic quality of the final product. A Chinese patent suggests that the use of a triisopropyl phosphine catalyst can lead to a product with a better color profile and fewer by-products.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are crucial for the separation and quantification of the desired product and its impurities.

Table 3: Potential Impurities and By-products in the Synthesis of this compound

Impurity/By-productFormation MechanismImpact
Higher OligomersReaction of the terminal hydroxyl group with additional propylene oxide molecules.Affects molecular weight distribution and polymer properties.
Isomeric ProductsPropoxylation of Bisphenol A isomers present in the starting material.Can alter the physical and mechanical properties of derived polymers.
Dipropylene GlycolDimerization of propylene oxide.Acts as a contaminant.
Colored By-productsSide reactions at high temperatures, particularly with strong base catalysts.Affects the visual appearance of the product.

Environmental Occurrence, Fate, and Transport Studies of Bisphenol a Bis 2 Hydroxypropyl Ether

Environmental Distribution and Prevalence in Various Matrices

Bisphenol A bis(2-hydroxypropyl) ether, also known as BADGE·2H₂O, has been identified in various environmental matrices, indicating its release from commercial products and materials. Its prevalence is particularly noted in indoor environments.

A study conducted in Albany, New York, surveyed 83 indoor air samples and found BADGE·2H₂O to be the predominant compound among the bisphenol A diglycidyl ethers (BADGEs) and novolac glycidyl (B131873) ethers (NOGEs) analyzed. It was detected in 85.5% of the samples, with concentrations reaching up to 6.71 ng/m³. dfo.no This suggests that indoor air is a significant reservoir for this compound, leading to potential human inhalation exposure. dfo.no

In the context of food contamination, this compound is recognized as a common derivative of bisphenol A found in plastic products that come into contact with food. acs.org Studies have detected its migration from food contact materials. For instance, an analysis of canned beer samples found BADGE·2H₂O in all 14 samples tested, with concentrations ranging from 0.64 to 14.3 µg/L. epa.gov Similarly, research on various food products in Turkish stores identified BADGE·2H₂O in 57 out of 79 samples, with concentrations ranging from undetectable to 0.354 mg/kg. researchgate.net The highest concentrations were found in canned seafood. researchgate.net A comprehensive study of dietary samples in China also found BADGE·2H₂O to be one of the most frequently detected BADGE derivatives, with the highest mean concentration of 2.402 µg/kg. researchgate.net

Furthermore, this compound has been included in environmental screening programs. A 2023 screening program in Norway investigated its presence in marine top predators as a substance susceptible to biotic uptake and bioaccumulation. dfo.no

Below is an interactive data table summarizing the environmental occurrence of this compound in various matrices.

Release Mechanisms from Commercial Products and Materials

This compound is released into the environment primarily through migration and leaching from consumer and commercial products. It is a known derivative of bisphenol A used in the production of epoxy resins and as a component in various plastic materials. acs.orgbcp-instruments.com

One significant source of release is from food contact materials. The compound has been identified as a migrant from polyamide spatulas. acs.org A migration test using 95% (v/v) ethanol (B145695) as a food simulant confirmed its release from these kitchen utensils. acs.org The conditions of the test involved exposing spatula pieces to the simulant at 60 °C for 2.5 hours. acs.org

Dental materials are another source of release. Although not a primary monomer in most dental composites, it can be present as a degradation product or impurity. kisti.re.kr The hydrolysis of other bisphenol A-based monomers in the oral environment can potentially lead to the formation and release of this compound. fda.govnih.gov

The table below details some of the known sources and the mechanisms of release for this compound.

Degradation Pathways and Transformation Product Characterization

Specific studies detailing the complete degradation pathways and characterizing all transformation products of this compound in various environmental compartments are limited. However, information on related compounds suggests that hydrolysis is a likely degradation pathway.

This compound is the hydrolysis product of Bisphenol A diglycidyl ether (BADGE). amazonaws.comresearchgate.net The epoxide rings of BADGE can open to form the diol, BADGE·2H₂O. amazonaws.comresearchgate.net This suggests that under certain environmental conditions, particularly in aqueous environments, the parent compound BADGE will transform into this compound.

Further degradation of this compound itself has not been extensively studied. However, research on the biotransformation of BADGE in human liver microsomes showed that after the initial hydrolysis to BADGE·2H₂O, further oxidative reactions such as hydroxylation and carboxylation can occur. researchgate.net This could imply that similar enzymatic processes might occur in ecosystems, leading to further breakdown of the molecule.

There is currently insufficient data to present a detailed table of degradation pathways and transformation products for this compound.

Bioaccumulation and Biotransformation Research in Ecosystems

A 2023 screening program by the Norwegian Environmental Agency included this compound in its investigation of emerging environmental contaminants in marine top predators. dfo.no The program focused on substances susceptible to biotic uptake and bioaccumulation/biomagnification. dfo.no The inclusion of this compound in such a program indicates a concern for its potential to accumulate in organisms and magnify through the food web. dfo.no

While detailed biotransformation studies in various organisms are lacking, research on human liver microsomes provides some insight into potential metabolic pathways. The biotransformation of the parent compound, BADGE, involves hydrolysis to BADGE·2H₂O, followed by further oxidation. researchgate.net It is plausible that similar enzymatic systems in aquatic and terrestrial organisms could lead to the biotransformation of this compound.

Due to the limited availability of quantitative data, a data table for bioaccumulation and biotransformation research cannot be provided at this time.

Environmental Mobility and Transport Mechanisms

The environmental mobility and transport of this compound are not well-documented with specific experimental data. However, some general characteristics can be inferred from its chemical structure and from data on related compounds.

As a derivative of bisphenol A, it is expected to have a moderate to low mobility in soil. The mobility of its parent compound, Bisphenol A diglycidyl ether (BADGE), is considered to be low in soil based on an estimated organic carbon-water (B12546825) partition coefficient (Koc) value. echemi.com Given the structural similarities, this compound may exhibit comparable behavior, suggesting a tendency to sorb to soil and sediment particles, which would limit its transport in the aqueous phase.

The presence of this compound in indoor air suggests that it can be transported through the air, likely adsorbed to particulate matter. dfo.no Its detection in various food products indicates that it can be transported through the food chain. epa.govresearchgate.net

Further research is needed to determine specific parameters such as its soil-water partition coefficient, Henry's Law constant, and potential for long-range atmospheric transport to fully understand its environmental mobility.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the toxicological research and health impacts of This compound that adheres to the specific outline provided.

The existing body of research focuses overwhelmingly on Bisphenol A (BPA) and its more common analogues, such as BPS, BPF, and BPAF. There is a significant lack of specific studies investigating the endocrine disruption mechanisms, cellular toxicological responses, and other health impacts of this compound.

Searches for data on this specific compound did not yield sufficient information to address the required subsections, including:

Estrogen and Androgen Receptor Binding and Signaling

In Vitro and In Vivo Endocrine Activity

Oxidative Stress Induction

Inflammation Pathways and Immune System Perturbations

Cell Viability and Proliferation Studies

While some data exists for structurally related compounds, such as Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE.2H2O) and Bisphenol A bis(3-chloro-2-hydroxypropyl) ether, this information cannot be accurately extrapolated to represent the toxicological profile of this compound.

Therefore, creating a thorough, informative, and scientifically accurate article solely on this compound with the requested structure is not feasible at this time due to the absence of specific research data.

Toxicological Research and Health Impact Assessments of Bisphenol a Bis 2 Hydroxypropyl Ether

Systemic Health Outcomes in Model Organisms and Epidemiological Investigations

Bisphenol A bis(2-hydroxypropyl) ether (BADGE·2H2O), a hydrolysis product of Bisphenol A diglycidyl ether (BADGE), has been a subject of toxicological research to understand its potential impact on reproductive and developmental health. Studies on its parent compound, BADGE, and its derivatives have raised concerns about their role as reproductive and developmental toxicants. kau.edu.sa

One investigation linked exposure to BADGE and its derivatives to reproductive failure in Spanish sows. kau.edu.sa In a study on Sprague-Dawley rats, prenatal and postnatal exposure to BADGE resulted in developmental effects, suggesting it may act as an endocrine disruptor. jpmph.orgnih.gov For instance, male pups exposed to 375 mg/kg/day of BADGE showed significantly lower body weight at later postnatal days and alterations in the relative weights of several organs, including the adrenal gland, lungs, brain, epididymis, prostate, and testis at 9 weeks. nih.gov Furthermore, a loss of spermatids in the seminiferous tubules was observed. jpmph.orgnih.gov

However, the body of evidence is not entirely consistent. A comprehensive review of one- and two-generation reproduction studies and developmental investigations for BADGE found no evidence of reproductive or endocrine toxicity. nih.gov This review concluded that the upper dosage ranges in these studies were limited by maternal toxicity. nih.gov

Research into the effects of BADGE·2H2O on testicular Leydig cells in mice revealed that it can disrupt testicular steroidogenesis by increasing the expression of the orphan nuclear receptor Nur77 gene. nih.gov This led to increased expression of steroidogenic genes and subsequently, progesterone (B1679170) biosynthesis. nih.gov

Table 1: Selected Findings on Reproductive and Developmental Toxicity

Compound Organism/Model Key Findings Reference
BADGE and its derivatives Spanish sows Associated with reproductive failure. kau.edu.sa
BADGE Sprague-Dawley rats (male pups) Lower body weight, altered organ weights, loss of spermatids. jpmph.orgnih.gov
BADGE Rats (one- and two-generation studies) No evidence of reproductive or endocrine toxicity. nih.gov

The potential for BADGE and its derivatives to interfere with metabolic processes has been an area of increasing scientific inquiry. Research suggests a link between these compounds and pathways involved in metabolic regulation, including adipogenesis and lipid metabolism.

Studies have shown that BADGE can induce adipogenesis (the formation of fat cells) in multipotent mesenchymal stromal stem cells and 3T3-L1 adipocytes. nih.gov This effect appears to be mediated, at least in part, by the peroxisome proliferator-activated receptor γ (PPARγ), a key nuclear receptor in the pathogenesis of obesity and diabetes. nih.gov The activation of PPARγ can lead to hyperphagia (excessive eating) and an increase in adipose tissue mass. nih.gov

In human placental cells, BADGE exposure led to an accumulation of triacylglycerides, while its chlorinated derivative, BADGE·2HCl, caused a significant decrease in neutral lipids, including diacyl- and triacyl-glycerides. researchgate.netnih.gov This indicates that BADGE and its derivatives can directly affect lipid handling in crucial metabolic tissues like the placenta. researchgate.netnih.gov

While much of the research on bisphenols and diabetes has focused on Bisphenol A (BPA), the mechanisms identified may have relevance for its derivatives. openbiotechnologyjournal.comresearchgate.netoaepublish.commdpi.commdpi.com BPA exposure has been linked to alterations in glucose metabolism, insulin (B600854) resistance, and an increased risk of type 2 diabetes by affecting the function of the liver, pancreas, adipose tissue, and central nervous system. openbiotechnologyjournal.comresearchgate.netmdpi.com Given that BADGE·2H2O is a derivative of BPA, understanding its specific role in metabolic dysregulation remains an important area for future research.

Table 2: Research Findings on Metabolic Effects

Compound Cell/Animal Model Effect Potential Mechanism Reference
BADGE Multipotent mesenchymal stromal stem cells, 3T3-L1 adipocytes Induces adipogenesis. Partial mediation by PPARγ activation. nih.gov
BADGE Human placental cells Accumulation of triacylglycerides. Altered placental lipid handling. researchgate.netnih.gov

Emerging evidence suggests that BADGE·2H2O may have an impact on neurological development and behavior. Studies using in vitro and in vivo models have begun to elucidate the potential neurotoxic effects of this compound.

In a study involving maternal exposure in mice, BADGE·2H2O administered during gestation and lactation was found to accelerate neuronal differentiation in the cortex of fetuses. mdpi.com This early brain development was associated with the induction of anxiety-like behavior in the juvenile offspring. mdpi.com

Further investigation at the cellular level, using primary cultured cortical neurons, demonstrated that direct exposure to low doses of BADGE·2H2O significantly increased the number of dendrites and the total length of neurites. mdpi.com This suggests an accelerated neuritogenesis and outgrowth of these neuronal cells. The mechanism for this acceleration appears to involve the G-protein-coupled estrogen receptor (GPER) and other estrogen receptors, leading to the downregulation of the transcriptional repressor Hes1 and an increase in the neuritogenic factor neurogenin-3. mdpi.com

While extensive research has documented the neurotoxic effects of BPA, including its association with hyperactivity, anxiety, depression, and cognitive deficits in animal models and some human studies, the specific neurological and neurobehavioral impacts of BADGE·2H2O are still an active area of investigation. nih.govmdpi.comnih.govresearchgate.netresearchgate.net The ability of BADGE·2H2O to influence neuronal development at very low concentrations highlights the need for further research in this domain. mdpi.com

Table 3: Neurological and Neurobehavioral Research Findings

Compound Model System Key Findings Reference
BADGE·2H2O Mice (maternal exposure) Accelerated neuronal differentiation in fetuses; induced anxiety-like behavior in juvenile offspring. mdpi.com

Toxicological Implications of Leaching from Food Contact Materials and Dental Composites

A primary route of human exposure to BADGE·2H2O is through the leaching of its parent compound, BADGE, from food contact materials and dental composites. nih.govresearchgate.netnih.gov BADGE is a key component of epoxy resins used as protective coatings inside food and beverage cans and in the formulation of certain dental materials. nih.govdimensionsofdentalhygiene.com

In aqueous and acidic food environments, BADGE can hydrolyze to form BADGE·H2O and BADGE·2H2O. researchgate.net Studies have detected BADGE·2H2O in various canned food products, with levels reported up to 2.6 mg/kg. researchgate.net The migration of these compounds is a toxicological concern, as they can be ingested along with the food. researchgate.net The highest levels of migration are often observed in fatty foodstuffs. researchgate.net

Dental materials, including some resin-based composites and sealants, also represent a potential source of exposure. kau.edu.samdpi.comresearchgate.netnih.govopendentistryjournal.comnih.govnih.govnih.gov Research has shown that BADGE·2H2O can be found in a majority of dental sealant brands, sometimes at high concentrations. kau.edu.sa The release of these compounds into the oral cavity can lead to absorption through the oral mucosa or ingestion. researchgate.net Studies have confirmed the presence of BPA and its derivatives in the saliva of patients following the application of certain dental materials. nih.govnih.govnih.gov

The toxicological implications of this leaching are linked to the systemic health effects discussed previously. Given that BADGE and its derivatives have been associated with reproductive, metabolic, and neurological effects, chronic low-dose exposure from these common sources is a subject of ongoing public health evaluation. kau.edu.sanih.govmdpi.comresearchgate.net The European Food Safety Authority (EFSA) has established a tolerable daily intake (TDI) for some of these compounds to manage consumer risk. icm.edu.plnih.gov

Table 4: Leaching of BADGE and its Derivatives

Source Leached Compounds Detected Levels/Observations Reference
Canned Foods BADGE, BADGE·2H2O, BADGE·HCl, BADGE·2HCl BADGE·2H2O found at levels up to 2.6 mg/kg. Highest migration in fatty foods. researchgate.net
Dental Sealants BADGE, BADGE·H2O, BADGE·2H2O, BADGE·HCl·H2O, BADGE·2HCl BADGE·2H2O was the most abundant, with concentrations up to 1780 µg/g in some brands. kau.edu.sa

Analytical Methodologies for Bisphenol a Bis 2 Hydroxypropyl Ether Detection and Quantification

Development and Validation of Chromatographic Techniques (e.g., LC-MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of Bisphenol A bis(2-hydroxypropyl) ether and its analogues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most widely employed methods due to their high sensitivity and selectivity. researchgate.nethibiscuspublisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a preferred technique for the analysis of bisphenol derivatives, offering high sensitivity without the need for derivatization. researchgate.netnih.gov Fast LC methods have been developed using columns with smaller particle sizes or fused-core technology to reduce analysis times while maintaining high chromatographic efficiency. dphen1.comnih.gov For instance, a method developed for bisphenol A diglycidyl ether (BADGE) and its derivatives, which are structurally similar to this compound, utilized a C18 Fused Core™ column. nih.govresearchgate.net The mobile phase typically consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with additives like ammonium (B1175870) formate (B1220265) to improve ionization. dphen1.com Detection is commonly performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode, monitoring the [M+NH₄]⁺ adduct as the precursor ion for tandem mass spectrometry experiments. nih.govresearchgate.net

Table 1: Example LC-MS/MS Parameters for Analysis of Related Bisphenol Compounds

Parameter Condition Source
Column Ascentis Express C18 (50 mm × 2.1 mm, 2.7 µm) dphen1.com
Mobile Phase A: 25 mM Formic acid–ammonium formate buffer (pH 3.75)B: Methanol dphen1.com
Gradient Linear gradient from 40% to 80% B in 3 min dphen1.com
Flow Rate 600 µL/min dphen1.com
Ionization Electrospray (ESI), Positive Mode nih.govresearchgate.net
Precursor Ion [M+NH₄]⁺ nih.govresearchgate.net
Detection Mode Selected Reaction Monitoring (SRM) dphen1.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS offers high resolution and sensitivity but typically requires a derivatization step for polar, non-volatile compounds like this compound to improve their chromatographic behavior. researchgate.netnih.gov Silylation is a common derivatization technique, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar hydroxyl groups into more volatile trimethylsilyl (B98337) ethers. nih.govdphen1.com The analysis is then performed on a gas chromatograph coupled to a mass spectrometer, often operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. nih.govmdpi.com

Method validation is a critical component, assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). researchgate.netnih.gov For related bisphenol analogues, methods have been validated with good linearity (R² > 0.99), recoveries in the range of 70-120%, and relative standard deviations (RSDs) below 15-20%. researchgate.netnih.gov

Application of Advanced Mass Spectrometry (e.g., HRMS, Ion Mobility)

Advanced mass spectrometry techniques provide enhanced capabilities for the structural confirmation and unambiguous identification of this compound, particularly in complex samples where isobaric interferences may be present.

High-Resolution Mass Spectrometry (HRMS):

HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide high mass accuracy and resolution. This allows for the determination of the elemental composition of the parent ion and its fragments, which is a powerful tool for structural elucidation and confirmation. dphen1.com For example, the fragmentation pathways of nine different bisphenols were systematically studied using an Orbitrap MS, which helped in identifying common product ions and characteristic neutral losses that can be used to identify this class of compounds. dphen1.com Untargeted analysis using techniques like UHPLC-ESI-Orbitrap has been employed to identify non-intentionally added substances (NIAS), including oligomers from polycarbonate degradation, in food contact materials. researchgate.net

Ion Mobility Spectrometry (IMS):

Ion mobility spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge in the gas phase. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, helping to resolve co-eluting isomers and isobars that cannot be distinguished by mass spectrometry alone. tru.ca A key parameter derived from IMS is the collision cross-section (CCS), which is a characteristic physical property of an ion. sigmaaldrich.com Reference libraries containing CCS values for various compounds are being developed, which can aid in the confident identification of analytes like this compound. sigmaaldrich.com Ion-trap mass spectrometers have also been used to study the molecular interactions and fragmentation of bisphenols, providing detailed structural information. nih.gov

In Silico Prediction Models for Structural Elucidation and Identification

In silico, or computational, models are increasingly used to support the analytical identification and structural elucidation of chemical compounds. These models can predict various chemical and physical properties that are relevant to analytical measurements.

Quantitative Structure-Activity Relationship (QSAR) and other computational models can be used to predict the toxicity and endocrine activity of bisphenol analogues. mdpi.comresearchgate.net While primarily used for toxicological assessment, the underlying principles can be extended to predict analytical properties. For example, models can be developed to predict chromatographic retention times or mass spectral fragmentation patterns based on the molecule's structure. researchgate.net Molecular dynamics simulations can reveal the main interactions between a compound and its surroundings, which can help in understanding its behavior during chromatographic separation or ionization. researchgate.net

These predictive tools are particularly valuable when authentic analytical standards are unavailable or when trying to identify novel or unexpected transformation products in environmental or biological samples. mdpi.com By comparing experimentally obtained data (e.g., retention time, mass spectra) with predicted values, a tentative identification of an unknown compound can be made.

Table 2: Applications of In Silico Models in Bisphenol Analysis

Model Type Application Relevance to Identification Source
QSAR Predict toxicity and biological activity Provides structural alerts and predicted properties that can be correlated with analytical data. mdpi.com
Molecular Docking Predict binding affinity to receptors Helps in understanding structure-property relationships that can influence analytical behavior. researchgate.net
Molecular Dynamics Simulate interactions with receptors/surfaces Elucidates interactions (e.g., hydrophobic, H-bonds) that govern chromatographic separation. researchgate.net
Fragmentation Prediction Predict mass spectral fragmentation patterns Aids in the structural elucidation of unknown compounds from MS/MS data. nih.gov

Sample Preparation and Extraction Strategies for Complex Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and preconcentrate the analyte to achieve the required detection limits. pocketdentistry.commdpi.comchromatographyonline.com The choice of extraction technique depends heavily on the nature of the sample matrix (e.g., water, food, biological fluids). unam.mxarcjournals.org

Solid-Phase Extraction (SPE):

SPE is the most commonly used technique for cleaning up and concentrating bisphenols from liquid samples like water, beverages, and urine. pocketdentistry.comunam.mx Various sorbents are available, with polymeric reversed-phase sorbents like Oasis HLB (hydrophilic-lipophilic balance) being particularly effective due to their ability to retain a wide range of compounds. researchgate.netdphen1.com C18-bonded silica (B1680970) is also frequently used. dphen1.com The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent like methanol or ethyl acetate. dphen1.commdpi.com

Liquid-Liquid Extraction (LLE):

LLE is a traditional method used for extracting analytes from aqueous samples into an immiscible organic solvent. mdpi.com While effective, it can be solvent- and labor-intensive. hibiscuspublisher.com Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version that uses a small amount of extraction solvent dispersed in the aqueous sample, providing high enrichment factors and rapid extraction times. dphen1.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

The QuEChERS approach, originally developed for pesticide analysis in food, has been adapted for the extraction of bisphenol analogues from complex solid and semi-solid matrices like canned foods. nih.gov The method involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a salting-out step to induce phase separation. A subsequent clean-up step using dispersive SPE (d-SPE) with sorbents like primary secondary amine (PSA) is performed to remove matrix components like fatty acids and sugars. nih.gov

Table 3: Common Extraction Techniques for Bisphenols in Various Matrices

Technique Matrix Key Steps Source
Solid-Phase Extraction (SPE) Water, Beverages, Urine Conditioning, Loading, Washing, Elution (e.g., with Methanol) researchgate.netpocketdentistry.comdphen1.com
Liquid-Liquid Extraction (LLE) Aqueous Samples Extraction with an immiscible organic solvent (e.g., ethyl acetate) mdpi.com
QuEChERS Canned Foods Acetonitrile extraction, salting-out, dispersive SPE cleanup nih.gov
Ultrasound-Assisted Extraction (UAE) Solid Samples (e.g., tissues) Extraction with a solvent (e.g., acetone) aided by ultrasonic waves researchgate.netunam.mx

Interlaboratory Comparison and Harmonization of Analytical Methods

Interlaboratory comparisons (ILCs), also known as proficiency tests, are essential for validating and harmonizing analytical methods across different laboratories. bfr-meal-studie.de These studies involve distributing a homogenous test sample to multiple laboratories, which then analyze the sample using their own methods. The results are compared to an assigned value to assess the performance and reliability of the methods and the proficiency of the laboratories.

The performance in ILCs is often evaluated using statistical metrics like the z-score, which indicates how far a laboratory's result is from the assigned value. bfr-meal-studie.de These studies help to identify potential sources of error and variability in analytical measurements, such as differences in calibration, sample preparation, or data analysis. bfr-meal-studie.de

For bisphenols like BPA and BPS, ILCs have been organized to assess whether analytical methods are capable of quantitatively detecting the compounds at the low concentrations required by regulations. bfr-meal-studie.debund.de The results of such studies highlight the need for standardized protocols and the availability of certified reference materials (CRMs) to ensure the accuracy and comparability of data generated by different laboratories. The International Council for Harmonisation (ICH) provides guidelines on analytical procedure development and validation, promoting harmonized scientific approaches that ensure methods are robust and fit for purpose. raps.org Harmonization is crucial for consistent monitoring and risk assessment of compounds like this compound on a global scale.

Exposure Assessment and Biomonitoring Studies of Bisphenol a Bis 2 Hydroxypropyl Ether

Human Exposure Pathways and Source Characterization

Human exposure to Bisphenol A bis(2-hydroxypropyl) ether is predominantly linked to its precursor, Bisphenol A diglycidyl ether (BADGE), a common component in the production of epoxy resins. These resins are utilized in a wide array of consumer and industrial products, leading to various potential exposure pathways for the general and occupational populations.

The primary routes of human exposure to BADGE and its derivatives, including this compound, are believed to be through diet, as BADGE can migrate from the internal coatings of food and beverage cans into the contents. epa.goveuropa.euewg.org Other potential sources of exposure include dust, dental materials, healthcare equipment, thermal paper, and toys. nih.gov

For occupational cohorts, such as those working with epoxy resins in manufacturing or application processes, both inhalation and dermal contact represent significant exposure pathways. cdc.gov Studies of workers exposed to BADGE-based epoxy resins have shown detectable levels of its metabolites, indicating that occupational settings can be a direct source of exposure. cdc.goviiab.me

Once BADGE enters the human body, it is metabolized. The hydrolysis of BADGE by epoxide hydrolase is a major biotransformation pathway, leading to the formation of several byproducts, including Bisphenol A bis(2,3-dihydroxypropyl) ether, a compound closely related to this compound. cdc.govnih.gov This metabolic process is a key step in the body's attempt to detoxify and excrete the parent compound.

Biomonitoring of this compound and its Metabolites in Biological Fluids (e.g., urine, serum)

Biomonitoring studies provide direct evidence of human exposure to chemical compounds by measuring the substance or its metabolites in biological samples. For this compound, biomonitoring is often conducted in the context of assessing exposure to its parent compound, BADGE.

Urine is the most common biological matrix for monitoring exposure to BADGE and its derivatives due to the non-invasive nature of sample collection and the excretion of metabolites via this route. cdc.gov Research has shown that BADGE is metabolized and its hydrolysis products are excreted in urine, both as free metabolites and as conjugates with sulfate and glucuronide. cdc.govnih.gov

One of the major urinary biomarkers for BADGE exposure is Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O), which has been detected in 100% of urine samples from workers in certain occupational settings. cdc.gov This indicates that it is a reliable and frequently present indicator of exposure.

The following table summarizes findings from a study on coating workers exposed to BADGE-based products, showcasing the urinary concentrations of BADGE and its major hydrolysis derivatives.

Urinary Concentrations of BADGE and its Metabolites in Mid-Coat Applicators (Post-Shift)

BiomarkerGeometric Mean (GM) (ng/mL)Geometric Standard Deviation (GSD)Range (ng/mL)Detection Frequency
BADGE·2H2O1.463.60.2–18.7100%
BADGE·HCl·H2O0.172.3<0.025–0.5984%
BADGE·H2OQuantified in only 10% of samples (Range: 0.11–0.41 ng/mL)10%
Free BADGE0.042.5<0.025–0.16Not specified
Data from a study of construction steel structure painters. cdc.gov

While urine is the primary medium for biomonitoring, serum can also be analyzed for the presence of this compound and its parent compounds, providing a snapshot of the internal dose. However, data specifically on the serum levels of this compound are limited in the available scientific literature.

Exposure Modeling and Estimation Methodologies

Currently, there is a notable lack of specific exposure models and estimation methodologies developed exclusively for this compound in the scientific literature. Exposure assessments for this compound are generally encompassed within the broader context of its precursor, BADGE.

Methodologies for estimating exposure to BADGE often involve probabilistic modeling that considers various sources such as food, personal care products, thermal paper, and dust. nih.gov These models can then be linked with physiologically based pharmacokinetic (PBPK) models to estimate internal concentrations of the parent compound and its metabolites. nih.govethz.ch However, specific parameters and dedicated models for this compound are not well-established.

Spatiotemporal Trends and Variability in Human Exposure

It is plausible that exposure to this compound may follow similar patterns, influenced by the production and use of BADGE-containing products. However, without dedicated biomonitoring studies tracking this specific compound over time and across different geographic locations, no definitive trends can be reported. Future research is needed to elucidate the spatial and temporal patterns of human exposure to this compound.

Regulatory Science, Risk Assessment, and Policy Implications of Bisphenol a Bis 2 Hydroxypropyl Ether

Hazard Identification and Characterization Frameworks in Regulatory Contexts

The primary framework for classifying the hazards of chemical substances globally is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). For Bisphenol A bis(2-hydroxypropyl) ether, hazard identification within this regulatory framework is based on data submitted by companies to regulatory bodies like the European Chemicals Agency (ECHA).

According to aggregated GHS information from multiple notifications to the ECHA Classification and Labelling (C&L) Inventory, this compound is predominantly characterized by its aquatic hazards. mdpi.com The most frequently reported classifications are:

H411: Toxic to aquatic life with long lasting effects. mdpi.com

H412: Harmful to aquatic life with long lasting effects. mdpi.com

This characterization indicates that the primary regulatory concern identified through standardized hazard assessment frameworks is the potential for long-term adverse effects on aquatic ecosystems. It is noteworthy that in a minority of reports (around 8.5%), the chemical was reported as not meeting the GHS hazard criteria, which can be due to variations in impurities, additives, or other factors between different suppliers' products. mdpi.com The hazard characterization process involves evaluating all available data to determine the intrinsic hazardous properties of the substance, which then informs risk management decisions.

Interactive Table: GHS Hazard Classification for this compound

Hazard Statement Classification Percentage of Notifications
H411 Toxic to aquatic life with long lasting effects 41.9%
H412 Harmful to aquatic life with long lasting effects 47.9%

Data sourced from ECHA C&L Inventory notifications. mdpi.com

Computational Toxicology and Predictive Approaches in Risk Assessment

In modern regulatory science, computational toxicology and predictive approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to assess chemical risks, especially when experimental data are limited. mdpi.com These in silico methods use the chemical structure of a substance to predict its potential toxicity and environmental fate.

For this compound, specific QSAR studies are not widely published. However, the broader class of bisphenols and their analogues is a subject of active computational research. nih.gov Predictive models are developed to screen for potential endocrine-disrupting activity, reproductive toxicity, and other endpoints of concern for bisphenol alternatives. nih.govfigshare.com For example, QSAR models have been developed to predict the placental transport efficiency of various bisphenols, which is a key parameter for assessing fetal exposure risks. nih.gov

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) emphasize the use of computational toxicology to evaluate substances where traditional data may be lacking. mdpi.com Therefore, the risk assessment of this compound can be informed by predictive models that analyze features of its molecular structure, such as its phenol (B47542) rings and branched alkyl chains, to estimate its potential for biological interaction and toxicity, filling gaps in experimental data and prioritizing substances for further testing. figshare.com

Integration into Chemical Inventories and Regulatory Lists (e.g., EU, FDA)

The inclusion of a chemical in national and international inventories is a fundamental aspect of its regulation. This compound is listed on several key regulatory inventories worldwide, indicating it is a recognized substance in global commerce.

European Union: In the EU, it is registered under EC number 204-137-9 and is included in the ECHA database. It is noted for its use in the manufacturing of polymers and as an industrial intermediate. researchgate.net

United States: The substance is listed on the EPA's Toxic Substances Control Act (TSCA) inventory. thegoodscentscompany.com Furthermore, it is recognized by the FDA as an indirect food additive, specifically for use in adhesives and components of coatings that may come into contact with food. thegoodscentscompany.com

Canada: It is included on the Domestic Substances List (DSL). thegoodscentscompany.com

Australia: The compound is listed on the Australian Inventory of Industrial Chemicals. nih.gov

This widespread listing ensures that the substance is subject to the regulatory and reporting requirements of each respective jurisdiction. The specific regulations vary; for instance, its status as an indirect food additive in the U.S. means its use in food-contact materials is permitted under specific conditions, while its inclusion on other inventories may trigger requirements for hazard reporting and risk assessment.

Interactive Table: Status in Selected Chemical Inventories

Jurisdiction/Inventory Status/Identifier Regulatory Context
European Union (ECHA) EC No. 204-137-9 Use in polymers, industrial intermediate
United States (EPA TSCA) Listed General chemical commerce
United States (FDA) IAUFC No. 116-37-0 Indirect food additive (adhesives/coatings)
Canada (DSL) Listed Domestic substance
Australia (AICIS) Listed Industrial chemical

Socio-Economic and Ethical Dimensions of Regulatory Decisions

Regulatory decisions on chemicals are not made in a vacuum; they involve complex socio-economic and ethical considerations. While specific analyses for this compound are not available, the extensive public and scientific debate surrounding its parent compound, Bisphenol A (BPA), provides a relevant framework for understanding these dimensions.

Socio-Economic Factors: The regulation of a chemical like this compound involves balancing potential health and environmental risks against economic impacts. nih.gov A key consideration is the cost to industry of reformulation or finding safer, effective alternatives. nih.gov For a substance used in polymers and coatings, restrictions could affect numerous downstream industries, potentially leading to increased costs for consumers. nih.gov Conversely, failing to regulate a potentially harmful substance could lead to significant societal costs related to healthcare and environmental remediation. nih.gov Studies have shown that exposure to endocrine-disrupting chemicals can impose substantial economic burdens due to associated health issues. nih.gov

Ethical Dimensions: The ethical debate often centers on the "precautionary principle," which suggests that regulatory action should be taken even when scientific evidence of harm is not conclusive. researchgate.net This is particularly relevant for substances with potential endocrine-disrupting properties. Ethical questions arise regarding the level of protection owed to vulnerable populations, such as children and pregnant women, who may be more susceptible to the effects of chemical exposure. ehn.org There is also an ethical imperative to consider the rights of individuals to be informed about potential risks associated with consumer products. hyle.org The decision to ban, restrict, or allow the continued use of a chemical involves a difficult moral calculus, weighing economic interests and industrial utility against the fundamental duty to protect public health and the environment. nih.gov

Research on Alternatives and Mitigation Strategies for Bisphenol a Bis 2 Hydroxypropyl Ether

Development and Assessment of Safer Chemical Substitutes

The search for safer alternatives to bisphenols is a complex challenge, marked by the need to avoid "regrettable substitutions," where a hazardous chemical is replaced with another that is later found to have similar or different, yet equally concerning, properties. For Bisphenol A (BPA) and its derivatives, this has been a significant issue, as many direct replacements, such as Bisphenol S (BPS) and Bisphenol F (BPF), have demonstrated similar endocrine-disrupting activities. Therefore, a thorough assessment of potential substitutes for Bisphenol A bis(2-hydroxypropyl) ether is critical.

A key strategy in the development of safer alternatives is to move away from the bisphenol structural motif altogether. Researchers are exploring a range of bio-based and synthetic compounds that can fulfill the same functional roles in polymers and resins without the associated health concerns. Some promising areas of research include the use of lignin-derived compounds and other plant-based feedstocks to create novel monomers for epoxy resins and polycarbonates.

The assessment of these potential substitutes involves a multi-tiered approach, including:

In silico modeling: Computational tools are used to predict the toxicological properties of new molecules before they are synthesized, allowing for the early identification of potential hazards.

In vitro assays: A variety of cell-based tests are employed to screen for specific mechanisms of toxicity, such as endocrine disruption and genotoxicity.

In vivo studies: Animal models are used to evaluate the potential health effects of promising candidates in a whole-organism context.

The following table provides an overview of some classes of potential alternatives to bisphenols and the assessment considerations for each.

Alternative ClassExamplesKey Assessment Considerations
Other Bisphenols Bisphenol S (BPS), Bisphenol F (BPF), Bisphenol AF (BPAF)High potential for similar endocrine-disrupting activity and other health concerns. Often considered regrettable substitutions.
Bio-based Monomers Lignin-derived compounds, isosorbide, vanillic acid derivativesLower intrinsic toxicity is often predicted, but thorough toxicological evaluation is still necessary. Performance characteristics in final polymer products must be validated.
Non-bisphenol Synthetic Monomers Aliphatic diols and dicarboxylic acidsMay offer improved toxicological profiles, but performance may differ significantly from bisphenol-based materials. Leaching and migration of these compounds and their degradation products must be assessed.

It is important to note that while the focus is often on finding a one-to-one replacement, a more holistic approach that considers redesigning the entire material or product to eliminate the need for such chemicals is also a critical avenue of research.

Material Science Innovations for Reduced Leaching and Migration

In addition to developing safer chemical substitutes, material science offers promising strategies to reduce the leaching and migration of this compound and other bisphenols from existing products. These innovations focus on altering the material matrix to better contain the chemical or modifying the surface of the material to create a barrier.

One area of active research is the development of polymer nanocomposites . The incorporation of nanoparticles, such as nanoclays or carbon nanotubes, into a polymer matrix can create a more tortuous path for small molecules like bisphenols to travel, thereby reducing their rate of diffusion and subsequent leaching. The effectiveness of this approach depends on the type, size, and concentration of the nanoparticles, as well as their dispersion within the polymer.

Another approach involves surface modification of materials. This can be achieved through various techniques, including:

Plasma polymerization: A thin, highly cross-linked polymer layer is deposited on the surface of the material, acting as a barrier to prevent the migration of compounds from the bulk material.

Grafting of functional polymers: Polymer chains with specific properties can be chemically attached to the surface to create a barrier layer. For example, hydrophilic polymers can be grafted onto a surface to reduce the migration of hydrophobic compounds like bisphenols into aqueous environments.

Application of coatings: The use of functional coatings, such as those made from polyester-based materials, can provide an effective barrier against bisphenol leaching.

The table below summarizes some of these material science innovations and their mechanisms for reducing leaching.

InnovationMechanismFactors Affecting Efficacy
Polymer Nanocomposites Increased tortuosity of diffusion pathType, size, concentration, and dispersion of nanoparticles
Plasma Polymerization Creation of a thin, cross-linked barrier layerMonomer type, plasma conditions, and coating thickness
Polymer Grafting Formation of a functional barrier layer on the surfaceGrafting density, polymer chain length, and chemical nature of the grafted polymer
Functional Coatings Application of a distinct barrier materialCoating material, thickness, and adhesion to the substrate

Controlling environmental conditions also plays a crucial role in minimizing leaching. Higher temperatures and longer contact times with food or beverages can increase the migration of bisphenols. researchgate.net Therefore, advising consumers to avoid heating food in plastic containers and to minimize storage duration can be an effective short-term mitigation strategy. researchgate.netmdpi.com

Application of Green Chemistry Principles in Production and Use

The principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the lifecycle of this compound can lead to more sustainable production methods and end-of-life options.

In the production phase , green chemistry encourages the use of:

Alternative catalysts: Traditional methods for synthesizing bisphenols often rely on strong acid catalysts that can be corrosive and generate significant waste. Research is underway to develop solid acid catalysts and other more environmentally benign catalytic systems that are more efficient and easier to separate from the reaction mixture.

Safer solvents: The use of greener solvents or, ideally, solvent-free reaction conditions can significantly reduce the environmental impact of chemical synthesis.

Renewable feedstocks: As mentioned in the section on safer substitutes, utilizing bio-based raw materials instead of petroleum-derived ones is a core principle of green chemistry.

One innovative approach in line with green chemistry is the development of methods for the chemical recycling of polymers containing bisphenols. For instance, research has shown that polycarbonate plastics can be depolymerized to recover the constituent bisphenol monomers, which can then be reused to produce new polymers. researchgate.net This not only reduces waste but also creates a circular economy for these materials. rsc.org

The following table highlights some applications of green chemistry principles to the lifecycle of bisphenols.

Green Chemistry PrincipleApplication in Bisphenol LifecyclePotential Benefits
Use of Renewable Feedstocks Synthesis of bio-based bisphenols from lignin (B12514952) or other plant-derived materials.Reduced reliance on fossil fuels, potentially lower carbon footprint, and creation of novel materials with improved safety profiles.
Catalysis Development and use of solid acid catalysts or enzymatic processes for bisphenol synthesis.Increased reaction efficiency, reduced waste generation, and easier catalyst separation and reuse.
Design for Degradation Designing polymers that can be more easily depolymerized or biodegraded at the end of their life.Reduced plastic pollution and facilitation of a circular economy.
Real-time Analysis for Pollution Prevention Implementing in-process monitoring to optimize reaction conditions and minimize byproduct formation.Increased process efficiency and reduced generation of hazardous waste.

By integrating these green chemistry principles, it is possible to move towards a more sustainable future for the production and use of chemicals like this compound and its alternatives, minimizing their impact on human health and the environment.

Advanced Research Perspectives and Future Directions for Bisphenol a Bis 2 Hydroxypropyl Ether

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics)

Modern toxicological research is increasingly moving beyond traditional endpoints to embrace a more holistic, systems-biology approach. The integration of "omics" technologies—transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to view the subtle and complex cellular responses to chemical exposures. For Bisphenol A bis(2-hydroxypropyl) ether, these technologies hold the key to unlocking a comprehensive understanding of its mechanisms of action.

Transcriptomics: The study of the complete set of RNA transcripts produced by the genome, can reveal how this compound alters gene expression. While direct transcriptomic studies on this specific compound are limited, research on BPA and its analogues provides a roadmap. For instance, studies on BPA have shown significant alterations in the expression of genes related to post-transcriptional regulation and cell cycle control in human retinoblastoma cells. mdpi.com Another study on mice revealed that BPA exposure impacts genes associated with oxidative phosphorylation, mitochondrial function, and chemical carcinogenesis in the kidneys. nih.gov Future transcriptomic research on this compound should aim to identify unique gene expression signatures and affected signaling pathways, which could serve as early biomarkers of exposure and effect.

Proteomics: This field focuses on the large-scale study of proteins, their structures, and functions. Proteomic analyses can identify changes in protein expression and post-translational modifications following exposure to a xenobiotic. Research on BPA has demonstrated its ability to modulate the proteome of various cell types. For example, in human mammary gland organoids, exposure to different bisphenols resulted in distinct proteomic signatures, with some up-regulating proteins involved in cell invasion. nih.gov A comparative proteomic analysis of Leydig cells exposed to BPA revealed modulation of proteins related to cell structure, motility, metabolism, and proliferation. nih.gov Applying similar proteomic approaches to this compound would be invaluable in identifying target proteins and understanding the functional consequences of exposure at the cellular level.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. It provides a snapshot of the physiology of the cell. Untargeted lipidomics, a subset of metabolomics, has been used to investigate the effects of various bisphenols. A study on zebrafish liver cells revealed that this compound (referred to as BADGE·2HCl in the study) induced the accumulation of ether-triacylglycerides and dihydroceramides. researchgate.netnih.gov Furthermore, it, along with BPA, increased the levels of saturated triacylglycerols while lowering unsaturated ones. researchgate.netnih.gov Future metabolomic studies on this compound can help to further elucidate its impact on metabolic pathways, such as lipid and energy metabolism, and identify potential biomarkers of metabolic disruption. nih.govmdpi.com

Table 1: Application of Omics Technologies in Bisphenol Research

Omics Technology Research Focus Potential Findings for this compound
Transcriptomics Gene expression profiling Identification of altered signaling pathways and gene regulatory networks.
Proteomics Protein expression and modification analysis Discovery of protein biomarkers of exposure and effect.
Metabolomics Analysis of small molecule metabolites Characterization of metabolic disruptions and altered biochemical pathways.

Elucidation of Adverse Outcome Pathways (AOPs)

The Adverse Outcome Pathway (AOP) framework is a conceptual construct that organizes existing knowledge to portray the linkage between a molecular initiating event (MIE) and an adverse outcome at a biological level of organization relevant to risk assessment. nih.govnih.gov The AOP framework is a valuable tool for predictive toxicology and for guiding future research.

For bisphenols, AOPs are being developed to understand their endocrine-disrupting effects and other toxicological endpoints. nih.gov For instance, AOPs have been proposed to link bisphenol exposure to reproductive health issues, metabolic disorders, and cancer. nih.govnih.gov While no specific AOPs have been fully elucidated for this compound, its structural similarity to BPA suggests that it may share MIEs, such as binding to nuclear receptors.

Future research should focus on identifying the specific MIEs for this compound and tracing the subsequent key events at the cellular, tissue, and organ levels that could lead to adverse outcomes. This will require a combination of in vitro and in vivo studies, coupled with computational modeling. Elucidating the AOPs for this compound will be critical for a more mechanistically informed risk assessment.

Cross-Disciplinary Research Synergies and Collaborative Initiatives

Addressing the complexities of understanding the potential health risks of compounds like this compound requires a departure from siloed research efforts. Cross-disciplinary synergies and collaborative initiatives are paramount. Toxicologists, chemists, epidemiologists, and data scientists must work in concert to generate, analyze, and interpret data.

A prime example of a successful collaborative approach is the National Institute of Environmental Health Sciences (NIEHS) BPA Grantee Consortium, which brought together numerous researchers to address data gaps and controversies surrounding BPA. nih.gov This consortium facilitated the exchange of ideas, materials, and data, leading to a more integrated assessment of BPA's health effects. nih.gov Similar initiatives are needed for other bisphenols, including this compound.

Furthermore, collaborations between academic researchers, government agencies, and industry can foster the development of safer alternatives and inform regulatory decision-making. navy.mil Citizen science projects also offer a unique avenue for collaboration, where the public can contribute to data collection and environmental monitoring of bisphenols.

Global Harmonization of Research Protocols and Data Sharing Standards

To build a robust and comparable global knowledge base on the effects of this compound, the harmonization of research protocols is essential. This includes standardizing experimental designs, animal models, and analytical methodologies. Initiatives like the Consortium to Perform Human Biomonitoring on a European Scale (COPHES) have worked to develop harmonized protocols for collecting comparable human biomonitoring data across different countries. hbm4eu.eu

In tandem with harmonized protocols, the adoption of data sharing standards is crucial. The FAIR (Findable, Accessible, Interoperable, and Reusable) data principles provide a framework for making research data more valuable and impactful. rsc.org Many scientific journals and funding agencies now encourage or require researchers to deposit their data in public repositories. nih.govacs.orgacs.org This practice enhances transparency, facilitates meta-analyses, and accelerates scientific progress. rsc.org For research on this compound, a commitment to open data practices will be instrumental in building a comprehensive and globally accessible understanding of its properties and effects.

Q & A

Q. What are the established synthetic pathways for Bisphenol A bis(2-hydroxypropyl) ether, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic addition reactions between Bisphenol A (BPA) and glycidol derivatives. Key parameters include catalyst choice (e.g., alkali hydroxides), temperature control (60–120°C), and stoichiometric ratios of reactants. Side reactions, such as incomplete etherification or oligomerization, can reduce purity, necessitating purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV or fluorescence detection is widely used due to its sensitivity for hydroxylated aromatic compounds. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is preferred for volatile derivatives, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides specificity for trace analysis in biological samples (e.g., serum, urine). Method validation should include recovery tests and matrix-matched calibration .

Q. How does this compound interact with biological systems in vitro, and what assays are suitable for assessing cytotoxicity?

The compound’s estrogenic potential can be evaluated using MCF-7 cell proliferation assays (E-SCREEN) or yeast estrogen screen (YES). Cytotoxicity is often measured via MTT or LDH assays in primary human cells (e.g., hepatocytes). Metabolites, such as dihydroxypropyl derivatives, require metabolic activation using S9 liver fractions to mimic in vivo conditions .

Advanced Research Questions

Q. What structural modifications of this compound alter its endocrine-disrupting activity, and how can QSAR models predict these effects?

Substituents on the hydroxyl groups (e.g., chlorination, alkylation) significantly impact binding affinity to estrogen receptors (ERα/β). Quantitative structure-activity relationship (QSAR) models incorporating logP, polar surface area, and hydrogen-bonding capacity can predict bioactivity. Molecular docking simulations further elucidate interactions with ER ligand-binding domains .

Q. How can researchers resolve contradictions in dose-response relationships observed in toxicological studies of this compound?

Non-monotonic dose-response curves (NMDRCs) may arise from receptor saturation or opposing signaling pathways at high doses. Robust study designs should include:

  • Multiple dose levels spanning environmental and supra-physiological ranges.
  • Longitudinal sampling to capture time-dependent effects.
  • Statistical models (e.g., Bayesian hierarchical frameworks) to account for inter-study variability .

Q. What methodologies are recommended for assessing the toxicokinetics of this compound across species, and how do metabolic differences affect risk extrapolation?

Toxicokinetic studies should combine in vivo rodent models with physiologically based pharmacokinetic (PBPK) modeling to estimate absorption, distribution, and clearance. Interspecies differences in glucuronidation efficiency (e.g., human vs. rat UGT isoforms) necessitate allometric scaling adjustments. Stable isotope-labeled analogs improve quantification precision in mass spectrometry workflows .

Q. What strategies optimize the detection of this compound degradation products in environmental samples?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) enhances recovery from aqueous matrices. Non-targeted analysis using high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) identifies unknown metabolites. Collaborative trials should validate inter-laboratory reproducibility for regulatory compliance .

Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., immunoassays vs. LC-MS/MS) to address false positives/negatives .
  • Advanced Modeling : Integrate omics data (transcriptomics, metabolomics) with adverse outcome pathways (AOPs) to mechanistically link exposure to health effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.